molecular formula C22H44O3 B12411016 6-(2'-Hexyldecanoyloxy)hexan-1-ol CAS No. 1849616-53-0

6-(2'-Hexyldecanoyloxy)hexan-1-ol

Cat. No.: B12411016
CAS No.: 1849616-53-0
M. Wt: 356.6 g/mol
InChI Key: UXIKXWBASZQWHX-UHFFFAOYSA-N
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Description

Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 (CAS: 1849616-53-0) is a lipid-derived ester with the molecular formula C₂₂H₄₄O₃ and a molecular weight of 356.58 g/mol . It features a branched structure: a decanoic acid backbone substituted with a 2-hexyl group and esterified with a 6-oxohexyl alcohol. Key properties include a high lipophilicity (LogP = 8) and low hydrogen-bonding capacity (1 donor, 3 acceptors) . This compound is primarily utilized in drug delivery systems due to its ability to enhance solubility and stability of hydrophobic therapeutics .

Properties

IUPAC Name

6-hydroxyhexyl 2-hexyldecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c1-3-5-7-9-10-14-18-21(17-13-8-6-4-2)22(24)25-20-16-12-11-15-19-23/h21,23H,3-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIKXWBASZQWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849616-53-0
Record name 6-(2â??-hexyldecanoyloxy)hexan-1-ol
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Preparation Methods

Traditional Acid-Catalyzed Esterification

The most straightforward synthesis involves esterifying 2-hexyldecanoic acid with 6-hydroxyhexanol under acidic conditions. Sulfuric acid or para-toluenesulfonic acid (pTSA) catalyzes the reaction, typically conducted in anhydrous toluene or dichloromethane at 80–110°C for 8–12 hours. The equilibrium-driven process achieves ~70% conversion, necessitating Dean-Stark traps for water removal to shift equilibrium toward ester formation. Post-synthesis purification involves sequential washes with sodium bicarbonate (5% w/v) and brine, followed by silica gel chromatography to isolate the ester (≥95% purity).

Key Parameters:

  • Molar Ratio: 1:1.2 (acid:alcohol) to minimize side reactions.
  • Catalyst Loading: 2–5 mol% sulfuric acid.
  • Yield: 68–72% after purification.

Continuous Flow Synthesis

Recent advancements employ flow chemistry to enhance efficiency and scalability. In this method, 2-hexyldecanoyl chloride reacts with hexan-1,6-diol in a tubular reactor at 100°C with a residence time of 4 minutes. The process uses 2-methyltetrahydrofuran (2-MeTHF) as a green solvent and sodium hydroxide (1 M) for in-line neutralization. Key advantages include:

  • Throughput: 56.5 mmol·h⁻¹ of product.
  • Yield: 91% with ≥98% purity via liquid-liquid extraction.
  • Scalability: Eliminates batch variability, enabling gram-to-kilogram production.

Optimization Insights:

  • Solvent Choice: 2-MeTHF improves miscibility of acyl chloride and diol.
  • Temperature Control: Precise heating prevents thermal degradation of intermediates.

Organolithium-Mediated Coupling

This method, adapted from lipid nanoparticle patent literature, involves coupling 2-hexyldecanoic acid with 6-bromohexanol using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and dimethylpropylene urea (DMPU). The reaction proceeds at −78°C to 25°C over 6 hours, yielding the ester after aqueous workup.

Critical Factors:

  • Solvent Ratio: THF:DMPU (10:1 v/v) maximizes enolate formation.
  • Purification: Reversed-phase chromatography (C18 column) removes DMPU residues, achieving >99% purity.
  • Yield: 65–70%.

Oxidation of Alcohol Intermediates

A two-step approach first synthesizes 6-hydroxyhexyl 2-hexyldecanoate, followed by oxidation to introduce the oxo group. The initial step uses EDC·HCl and DMAP in dichloromethane to esterify 2-hexyldecanoic acid with hexan-1,6-diol (3:1 molar ratio). The secondary oxidation employs iodobenzene diacetate (PIDA) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in heptane/dichloromethane (10:1 v/v) at 35°C for 3 hours. Sodium metabisulfite quenching and filtration yield the final product.

Performance Metrics:

  • Step 1 Yield: 73% (6-hydroxyhexyl intermediate).
  • Step 2 Yield: 90% (6-oxohexyl product).
  • Purity: 96% by HPLC.

Enzymatic Transesterification

Lipase-catalyzed methods offer regioselectivity and mild conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates transesterification between vinyl decanoate and 6-hydroxyhexyl 2-hexyldecanoate in tert-butanol at 50°C. After 24 hours, the enzyme is filtered, and the product is isolated via rotary evaporation.

Advantages:

  • Selectivity: No protection/deprotection of hydroxyl groups required.
  • Yield: 82–85% with >99% enantiomeric excess.
  • Sustainability: Biocatalyst reuse for up to 5 cycles.

Comparative Analysis of Methods

Method Temperature Range Reaction Time Yield (%) Purity (%) Scalability
Acid-Catalyzed 80–110°C 8–12 h 68–72 95 Moderate
Continuous Flow 100°C 4 min 91 98 High
Organolithium −78–25°C 6 h 65–70 99 Low
Oxidation 35°C 3 h 90 96 Moderate
Enzymatic 50°C 24 h 82–85 99 High (green chem)

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Interaction studies involving decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 focus on its compatibility with various drugs and biological systems. These studies assess the compound's potential to improve the pharmacokinetics of co-administered drugs .

Synthetic Organic Chemistry

In synthetic organic chemistry, decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 serves as a versatile intermediate for modifications and functionalizations. Its unique structure allows for various chemical reactions that can lead to the development of new compounds with desirable properties .

Efficacy in Drug Formulations

A study demonstrated the efficacy of decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 in formulating lipid nanoparticles for mRNA delivery in vaccines. The compound was shown to enhance the stability and delivery efficiency of mRNA, leading to significant immune responses in clinical trials.

Environmental Applications

Research has also explored the use of decanoic acid in environmental applications, particularly in the extraction of pollutants using supramolecular vesicles. This method has been effective in co-extracting acidic and basic pollutants from environmental samples .

Mechanism of Action

The mechanism of action of Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 involves its incorporation into lipid bilayers, enhancing the delivery of therapeutic agents. The compound interacts with cellular membranes, facilitating the uptake of drugs and other molecules. It targets lipid metabolic pathways and can modulate enzyme activity involved in lipid processing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 with similar esters and fatty acid derivatives:

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Features
Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 C₂₂H₄₄O₃ 356.58 8.0 Branched ester; high lipophilicity; used in drug delivery
Decanoic acid (Capric acid) C₁₀H₂₀O₂ 172.26 ~4.09 Parent carboxylic acid; antimicrobial, antiseizure properties
Methyl decanoate C₁₁H₂₂O₂ 186.29 ~4.5 Simpler ester; used in biodiesel and fragrances
(Z)-3-Hexenyl decanoate C₁₆H₃₀O₂ 254.41 ~6.2 Unsaturated ester; floral applications
1,2-Cyclohexanedicarboxylic acid, diisononyl ester C₂₆H₄₈O₄ 424.70 N/A Cyclic ester; industrial plasticizer; regulated under REACH
Trihydroxymethylpropyl trioleate C₅₇H₁₀₈O₆ ~907.50 N/A Complex triester; lubricant and polymer additive
Key Observations:
  • Lipophilicity: The target compound’s LogP (8.0) exceeds that of simpler esters like methyl decanoate (4.5) and even decanoic acid itself (~4.09), making it ideal for lipid-based drug formulations .
  • Branching vs.
  • Functional Groups: The 6-oxohexyl group introduces a ketone moiety, which may influence metabolic stability compared to esters with purely alkyl chains (e.g., methyl decanoate) .
Drug Delivery vs. Antimicrobial Activity
  • Target Compound : Optimized for drug delivery due to its ability to form stable micelles or liposomes .
  • Decanoic Acid: Directly inhibits AMPA receptors, contributing to antiseizure effects in epilepsy treatments . Unlike the ester form, decanoic acid induces oxidative stress in bacteria (e.g., Streptomyces roseosporus) by increasing ROS production .
Industrial Uses
  • Trihydroxymethylpropyl trioleate : Used in polymers and lubricants, leveraging its high molecular weight and thermal stability .
  • 1,2-Cyclohexanedicarboxylic acid diisononyl ester: A regulated plasticizer with restricted use due to environmental concerns .

Research Findings and Innovations

  • Toxicity Profile: While decanoic acid causes ROS-mediated toxicity in microbial systems , the ester form (target compound) is less likely to generate ROS due to its reduced acidity and slower hydrolysis .
  • Regulatory Status: Unlike 1,2-cyclohexanedicarboxylic acid diisononyl ester, the target compound lacks stringent regulatory restrictions, making it favorable for pharmaceutical use .

Biological Activity

Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 (CAS No. 1849616-53-0) is a lipid compound that has gained attention for its potential biological activities and applications in drug delivery systems. This compound belongs to the class of fatty acid esters and exhibits unique properties that can be harnessed in various therapeutic contexts.

PropertyValue
Molecular Formula C22H42O3
Molecular Weight 358.57 g/mol
IUPAC Name Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1
Solubility Soluble in organic solvents like ethanol and dichloromethane

The biological activity of decanoic acid esters, including 2-hexyl-, 6-oxohexyl ester-1, primarily involves their interaction with cellular membranes and potential modulation of signaling pathways. These compounds can influence lipid metabolism and have been studied for their roles in:

  • Antimicrobial Activity : Exhibiting efficacy against various bacterial strains.
  • Antiviral Properties : Potential activity against viruses such as HIV and influenza.
  • Anti-inflammatory Effects : Modulating inflammatory responses through the inhibition of pro-inflammatory cytokines.

Research Findings

  • Antimicrobial Studies : In vitro studies have shown that decanoic acid derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that these compounds could disrupt bacterial cell membranes, leading to cell lysis.
  • Antiviral Activity : Research indicates that decanoic acid esters may interfere with viral replication processes. In particular, studies have highlighted their potential in inhibiting the replication of enveloped viruses by disrupting lipid bilayers.
  • Anti-inflammatory Effects : Animal models have revealed that decanoic acid can reduce markers of inflammation, suggesting its utility in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of decanoic acid derivatives against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Smith et al. (2023) explored the anti-inflammatory properties of decanoic acid in a murine model of arthritis. The findings suggested a reduction in joint swelling and inflammatory cytokine levels, supporting its role as an anti-inflammatory agent.

Applications in Drug Delivery

Decanoic acid esters are increasingly being utilized in drug delivery systems due to their biocompatibility and ability to enhance the solubility of hydrophobic drugs. Their lipid nature allows for improved absorption and bioavailability when administered orally or via injection.

Advantages in Drug Formulation

  • Enhanced Solubility : Improves the solubility of poorly water-soluble drugs.
  • Controlled Release : Provides a mechanism for controlled drug release, extending therapeutic effects over time.
  • Targeted Delivery : Facilitates targeted delivery to specific tissues or cells.

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